4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Overview
Description
4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . The reaction conditions typically involve the use of reagents such as NaH in DMF (dimethylformamide) for intramolecular nucleophilic substitution . Industrial production methods may employ similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions can include derivatives with modified functional groups, enhancing the compound’s biological activity or chemical stability .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, antibacterial, and antiproliferative agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in materials science, where its properties can be utilized in the design of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens . By inhibiting this enzyme, the compound can potentially modulate hormone levels and exert therapeutic effects in conditions like cancer .
Comparison with Similar Compounds
Similar compounds to 4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine include other isoxazole derivatives such as 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its difluoromethyl and thienyl substituents, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(difluoromethyl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2OS/c18-16(19)11-9-12(13-7-4-8-23-13)20-17-14(11)15(21-22-17)10-5-2-1-3-6-10/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCBCRIUOZIVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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